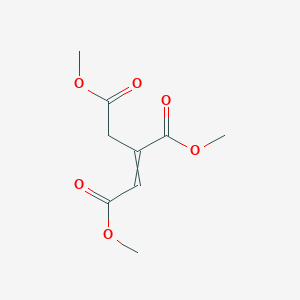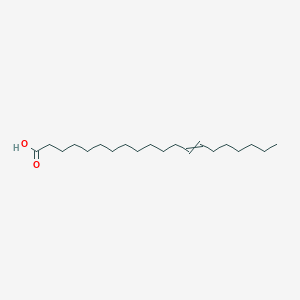
13-Eicosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Paullinic acid can be synthesized through the hydrolysis of triglycerides found in the seed oils of plants like guarana. The hydrolysis process involves breaking down the triglycerides into their constituent fatty acids and glycerol. This can be achieved using an alkaline catalyst such as sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of paullinic acid typically involves the extraction of seed oils from plants like guarana, followed by purification processes to isolate the fatty acid. The extraction process may involve mechanical pressing or solvent extraction, while purification can be achieved through techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Paullinic acid undergoes various chemical reactions, including:
Oxidation: Paullinic acid can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bond in paullinic acid can yield saturated fatty acids.
Substitution: The carboxylic acid group in paullinic acid can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Esterification using alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Paullinic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives and studying fatty acid metabolism.
Biology: Investigated for its role in cellular processes and membrane structure.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and lipid-lowering properties.
Industry: Utilized in the production of cosmetics, lubricants, and biofuels.
Mechanism of Action
Paullinic acid exerts its effects by integrating into cell membranes, influencing membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Vaccenic acid: Another omega-7 fatty acid with a double bond at the 11th carbon position.
Ximenynic acid: A conjugated enynoic fatty acid with unique structural features.
Uniqueness
Paullinic acid is unique due to its specific double bond position and its occurrence in certain plant sources like guarana. This distinct structure contributes to its unique biological and chemical properties .
Properties
Molecular Formula |
C20H38O2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-13-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
InChI Key |
URXZXNYJPAJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
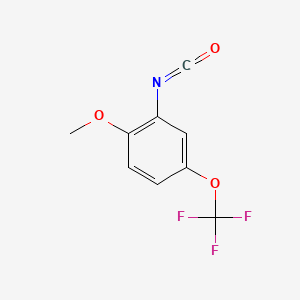
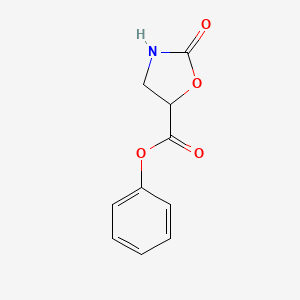


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
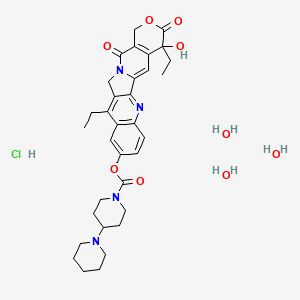
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)


